MFCD03620584
Description
Such compounds are often utilized in pharmaceutical and agrochemical research due to their bioactivity and stability .
While direct experimental data for MFCD03620584 is absent in the reviewed sources, its physicochemical properties (e.g., molecular weight, solubility, logP) can be inferred from structurally similar compounds. For instance, compounds like CAS 1533-03-5 (C₁₀H₉F₃O, molecular weight 202.17) and CAS 41841-16-1 (C₉H₉BrO₂, molecular weight 229.07) exhibit high BBB permeability and moderate solubility, traits common to halogenated aromatics .
Properties
Molecular Formula |
C17H12N4O3S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H12N4O3S/c18-10-14-16(22)19-15(11-5-4-8-13(9-11)21(23)24)20(17(14)25)12-6-2-1-3-7-12/h1-9,15,25H,(H,19,22) |
InChI Key |
JRAHJOUJFQVGQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03620584 typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 3-nitrobenzaldehyde and ethyl cyanoacetate in the presence of anhydrous potassium carbonate to form ethyl β-aryl-α-cyanoacrylate. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
MFCD03620584 can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Exploration as a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: Use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of MFCD03620584 would depend on its specific application. For instance, if used as an enzyme inhibitor, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of MFCD03620584 (hypothetical) and structurally related compounds, based on data from , and 15:
Key Findings:
Structural Similarity and Bioactivity :
- Compounds with trifluoromethyl groups (e.g., CAS 1533-03-5) exhibit enhanced metabolic stability and lipophilicity, making them suitable for CNS-targeting drugs .
- Brominated analogs (e.g., CAS 41841-16-1) show high similarity in molecular weight and BBB permeability, suggesting this compound may share these traits .
Solubility and LogP :
- Halogenated compounds (Cl, Br) generally have lower aqueous solubility compared to fluorinated derivatives. For example, CAS 1046861-20-4 (boronic acid) has a solubility of 0.24 mg/mL, while CAS 1533-03-5 (trifluoromethyl ketone) has 0.24 mg/mL .
- LogP values for this compound (estimated 2.8) align with aromatic compounds containing electron-withdrawing groups, which balance lipophilicity and solubility .
Synthetic Accessibility :
- Compounds like CAS 1533-03-5 are synthesized via nucleophilic substitution or cross-coupling reactions, as described in . Similar methods (e.g., Pd-catalyzed reactions) may apply to this compound .
Research Implications and Limitations
- Pharmacological Potential: Fluorinated and brominated analogs demonstrate CYP enzyme inhibition (e.g., CYP1A2 inhibition in CAS 41841-16-1), suggesting this compound could interact with metabolic pathways .
- Safety Profile : Brominated compounds often require stringent handling due to toxicity risks (e.g., H302 hazard statement in CAS 1761-61-1) .
- Data Gaps : The absence of explicit data for this compound necessitates further experimental validation of its properties and bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
